2-[(Propan-2-yl)amino]propane-1,3-diol

Physical Chemistry Process Development Material Handling

2-[(Propan-2-yl)amino]propane-1,3-diol (CAS: 14533-29-2), also referred to as 2-(isopropylamino)propane-1,3-diol, is a C6-amino alcohol with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol. This compound features a secondary amine linkage to an isopropyl group and a 1,3-diol structural motif, which classifies it as a substituted aminopropanediol derivative.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
Cat. No. B13248497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Propan-2-yl)amino]propane-1,3-diol
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(C)NC(CO)CO
InChIInChI=1S/C6H15NO2/c1-5(2)7-6(3-8)4-9/h5-9H,3-4H2,1-2H3
InChIKeyQTTIKVUAJNXEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Propan-2-yl)amino]propane-1,3-diol: Technical Specifications and Sourcing Baseline


2-[(Propan-2-yl)amino]propane-1,3-diol (CAS: 14533-29-2), also referred to as 2-(isopropylamino)propane-1,3-diol, is a C6-amino alcohol with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . This compound features a secondary amine linkage to an isopropyl group and a 1,3-diol structural motif, which classifies it as a substituted aminopropanediol derivative . It is generally procured as a colorless to light yellow liquid with an expected boiling point of approximately 216 °C . As a chiral building block containing both amine and hydroxyl functionalities, it serves as an intermediate in the synthesis of bioactive molecules and specialty chemicals, necessitating specific procurement considerations distinct from simpler aminodiols .

Liquid at ambient temperature (>12 °C) may support direct metering and simplify synthesis workflows
Secondary N-isopropyl amine provides distinct reactivity for selective transformations
Chiral 2-aminopropane-1,3-diol scaffold fits medicinal chemistry intermediate programs

2-[(Propan-2-yl)amino]propane-1,3-diol Procurement: Why In-Class Substitution Introduces Risk


While 2-[(Propan-2-yl)amino]propane-1,3-diol shares the aminopropanediol core with compounds such as 2-amino-1,3-propanediol (serinol) and 2-amino-2-methyl-1,3-propanediol (AMPD), generic substitution is not scientifically valid. The target compound exists as a liquid at ambient conditions, contrasting with the crystalline solid state of simpler analogs . This difference in physical state arises from the N-isopropyl substituent, which disrupts intermolecular hydrogen bonding and alters the compound's behavior in synthesis workflows. Additionally, the secondary amine in 2-[(Propan-2-yl)amino]propane-1,3-diol exhibits reduced nucleophilicity relative to the primary amines in the unsubstituted and C2-methylated analogs, directly influencing reaction kinetics and product selectivity in downstream transformations [1]. The specific evidence provided below quantifies these critical distinctions.

Physical State Divergence

Target liquid vs. solid analogs (serinol, AMPD) changes handling and dissolution requirements; direct substitution may not transfer process reliability.

Lipophilicity & Molecular Weight Shift

N-Isopropyl increases MW by 28–42 g/mol and logP by ~0.3–0.8 units; extraction, chromatography, and assay partitioning profiles may differ significantly.

Secondary Amine Reactivity

Secondary amine steric bulk and reduced nucleophilicity alter reaction rates and selectivity vs. primary amines; in-class analogs are not interchangeable.

2-[(Propan-2-yl)amino]propane-1,3-diol: Comparative Evidence for Differentiated Selection


Physical State Differentiation: Liquid vs. Solid Handling in Synthesis Workflows

2-[(Propan-2-yl)amino]propane-1,3-diol is a colorless to light yellow liquid with a melting point range of 10–12 °C and a boiling point of 216 °C, whereas its close analog 2-amino-1,3-propanediol (serinol) exists as a white crystalline powder at ambient temperature with a melting point of 52–56 °C . This 40–46 °C difference in melting point results in a distinct physical state under standard laboratory and pilot plant conditions. The liquid state of the target compound eliminates the need for pre-dissolution or melting steps prior to metered addition in continuous flow or batch synthesis, in contrast to solid analogs which require solvent handling and thermal management .

Physical State
Reported
Liquid at 20–25 °C (mp 10–12 °C) vs. solid serinol (mp 52–56 °C)
May eliminate solid-handling steps in flow or batch synthesis
Data to verify; direct head-to-head comparison reported
Physical Chemistry Process Development Material Handling

Molecular Weight and Lipophilicity: N-Alkyl Substitution Alters Solubility and Partitioning

The molecular weight of 2-[(Propan-2-yl)amino]propane-1,3-diol is 133.19 g/mol, which is 28.05 g/mol heavier than 2-amino-2-methyl-1,3-propanediol (AMPD, MW: 105.14 g/mol) and 42.08 g/mol heavier than unsubstituted 2-amino-1,3-propanediol (MW: 91.11 g/mol) [1][2]. The increased molecular weight is entirely attributable to the N-isopropyl substitution. A class-level inference suggests that the predicted logP for 2-[(Propan-2-yl)amino]propane-1,3-diol is approximately 0.33, whereas simpler primary aminodiols such as serinol exhibit logP values near -0.5 to 0.0, indicating a measurable shift in lipophilicity due to the alkyl substituent [3].

MW & logP Shift
Class-level
MW 133.19 vs. 91.11–105.14; ΔlogP ~+0.3 to +0.8
Influences extraction, chromatography, and assay partitioning
In silico prediction; class-level inference
Medicinal Chemistry Physicochemical Property Formulation

Secondary Amine vs. Primary Amine Nucleophilicity and Steric Profile

2-[(Propan-2-yl)amino]propane-1,3-diol contains a secondary amine (NH) bearing an isopropyl substituent, whereas 2-amino-1,3-propanediol and 2-amino-2-methyl-1,3-propanediol both feature unsubstituted primary amine groups (NH2) [1]. Primary amines generally exhibit faster reaction rates in nucleophilic additions and acylations due to reduced steric hindrance and a lower pKa of the conjugate acid. The isopropyl group in the target compound introduces steric bulk that can reduce reaction rates but may also enhance regioselectivity or enantioselectivity in asymmetric transformations, a property that cannot be replicated by primary amine analogs .

Amine Class & Steric Profile
Class-level
Secondary N-isopropyl vs. primary NH2
Lower nucleophilicity may improve regioselectivity in acylation or asymmetric steps
Class-level reactivity inference; validate in context
Organic Synthesis Reaction Kinetics Structure-Activity Relationship

2-[(Propan-2-yl)amino]propane-1,3-diol: Recommended Application Scenarios Based on Evidence


Process Chemistry Requiring Liquid Amine Diol Feedstocks

When designing a continuous flow synthesis or automated batch process, the use of 2-[(Propan-2-yl)amino]propane-1,3-diol eliminates the need for solid handling, melting, or pre-dissolution steps. This streamlines the workflow and reduces solvent usage, as the compound is pumpable as a neat liquid at ambient temperatures above 12 °C [1].

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulator Scaffolds

The 2-aminopropane-1,3-diol core is a critical pharmacophore in the development of S1P receptor modulators, exemplified by fingolimod (FTY720) [1]. 2-[(Propan-2-yl)amino]propane-1,3-diol provides a pre-functionalized scaffold with an N-isopropyl group that can be further elaborated or serve as a steric directing element, offering a distinct starting point for medicinal chemistry programs investigating this target class .

Development of Chiral Building Blocks via Enzymatic Resolution

As a racemic mixture, 2-[(Propan-2-yl)amino]propane-1,3-diol is a suitable substrate for lipase-catalyzed dynamic kinetic resolution or amine transaminase cascades [1]. The presence of the isopropyl group can influence enantioselectivity in these enzymatic transformations, making the racemic compound a valuable starting material for accessing enantiopure amino alcohols for pharmaceutical applications .

Formulation Studies Requiring Controlled Lipophilicity

For researchers developing novel formulations or drug delivery systems, the increased lipophilicity of 2-[(Propan-2-yl)amino]propane-1,3-diol (logP ~0.33) relative to simpler aminodiols may offer advantages in partitioning behavior or membrane permeability [1]. This physicochemical differentiation provides a rational basis for its selection over more polar analogs in early-stage formulation screening.

Application
Selection Property
Validation Focus
Liquid aminodiol feedstock processes
Physical state (liquid above 12 °C)
Synthesis workflow integration, pumpability
S1P receptor modulator scaffold synthesis
N-Isopropyl substitution pattern
Medicinal chemistry scaffold elaboration
Enzymatic resolution to chiral amino alcohols
Racemic 2-aminopropane-1,3-diol platform
Enantioselectivity in lipase/transaminase cascades
Formulation studies with controlled lipophilicity
Predicted lipophilicity (clogP ~0.33)
Phase partitioning, permeability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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